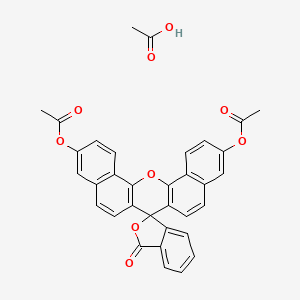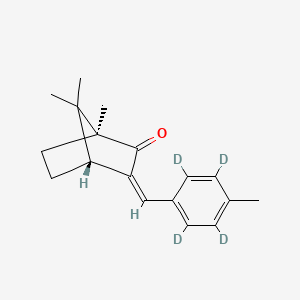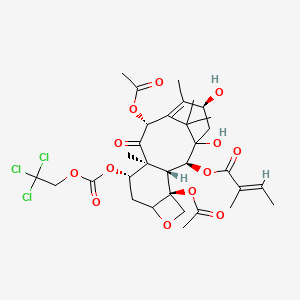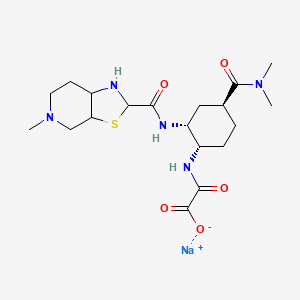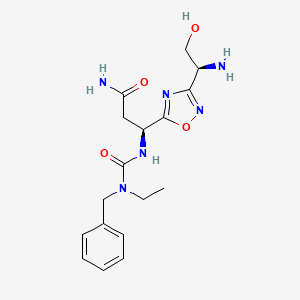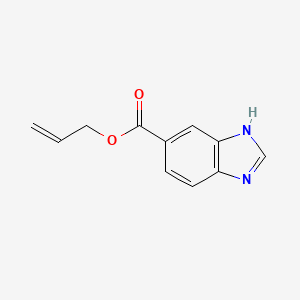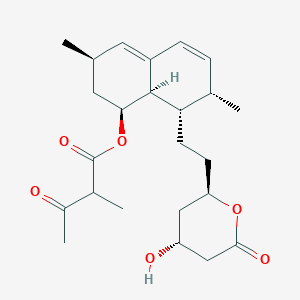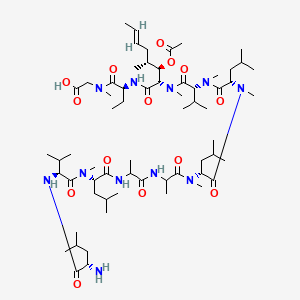
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is a derivative of cyclosporin, a well-known immunosuppressant drug used to prevent organ transplant rejection. This compound is an impurity of cyclosporin and has a complex molecular structure with the formula C63H113N11O14 and a molecular weight of 1248.637 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves macrolactonization reactions, which are commonly used in the synthesis of natural and biologically active compounds . These reactions typically involve the activation of terminal functional groups in a seco acid. The process may include the use of reagents such as bis(2-oxo-3-oxazolidynyl)phosphonium chloride (BOP-Cl), diethyl azodicarbonate (DEAD), and pyridinium chlorochromate (PCC) under specific conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role as an impurity in cyclosporin and its effects on biological systems.
Medicine: Investigated for its potential immunosuppressive properties and its role in preventing organ transplant rejection.
Industry: Utilized in the development of new immunosuppressive drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves inhibition of the calcineurin phosphatase pathway, similar to cyclosporin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response and reducing the risk of organ transplant rejection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclosporin: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mTOR pathway.
Uniqueness
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is unique due to its specific molecular structure and its role as an impurity in cyclosporin
Eigenschaften
Molekularformel |
C63H113N11O14 |
|---|---|
Molekulargewicht |
1248.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C63H113N11O14/c1-25-27-28-40(15)53(88-43(18)75)52(57(81)67-45(26-2)59(83)69(19)33-49(76)77)74(24)63(87)51(39(13)14)73(23)61(85)48(32-37(9)10)72(22)60(84)47(31-36(7)8)71(21)58(82)42(17)66-54(78)41(16)65-56(80)46(30-35(5)6)70(20)62(86)50(38(11)12)68-55(79)44(64)29-34(3)4/h25,27,34-42,44-48,50-53H,26,28-33,64H2,1-24H3,(H,65,80)(H,66,78)(H,67,81)(H,68,79)(H,76,77)/b27-25+/t40-,41?,42?,44+,45+,46+,47-,48+,50+,51-,52+,53-/m1/s1 |
InChI-Schlüssel |
IQYHIQBRILETOI-SYNWMZGSSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C(=O)N(C)CC(=O)O)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


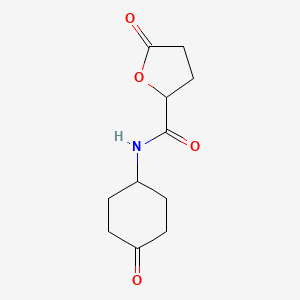
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
